molecular formula C8H13N3O2 B1456748 5-Tert-butyl-1,3-oxazole-4-carbohydrazide CAS No. 1426904-72-4

5-Tert-butyl-1,3-oxazole-4-carbohydrazide

Cat. No. B1456748
CAS RN: 1426904-72-4
M. Wt: 183.21 g/mol
InChI Key: RJUORJRQFRIWHZ-UHFFFAOYSA-N
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Description

5-Tert-butyl-1,3-oxazole-4-carbohydrazide is a chemical compound with the molecular formula C8H13N3O2 . It has a molecular weight of 183.21 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H13N3O2 . The InChI code for this compound is 1S/C8H13N3O2/c1-8(2,3)6-5(7(12)11-9)10-4-13-6/h4H,9H2,1-3H3,(H,11,12) .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.147±0.06 g/cm3 . The boiling point, melting point, and flash point are not available .

Scientific Research Applications

Insecticidal Activity

Research has explored the synthesis of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, investigating their insecticidal activity against the common cutworm. Analogues with significant activity were identified, highlighting the potential of these compounds in pest management applications (Sawada et al., 2003).

Synthesis and Characterization

Studies on the synthesis and characterization of related compounds have been conducted, exploring various derivatives and their chemical properties. For instance, the synthesis of 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione from N-tert-butyl-2-aroyl thiosemicarbazide provides insights into the chemical manipulation of tert-butyl-based compounds (RashidiN. & BeradB., 2012).

Antimicrobial and Antibacterial Properties

Some studies have synthesized novel derivatives with the aim of evaluating their mosquito-larvicidal and antibacterial properties. For example, novel thiadiazolotriazin-4-ones showed promising activities, indicating potential applications in combating bacterial pathogens and malaria vectors (Castelino et al., 2014).

Safety and Hazards

The safety information available indicates that 5-Tert-butyl-1,3-oxazole-4-carbohydrazide may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

5-Tert-butyl-1,3-oxazole-4-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with hydrolase enzymes, affecting their activity and subsequently influencing metabolic processes . The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby inhibiting their catalytic functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated the ability to induce apoptosis and cause cell cycle arrest . These effects are mediated through the compound’s interaction with key signaling molecules and transcription factors, leading to changes in gene expression and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific proteins and enzymes, altering their structure and function. This binding can inhibit enzyme activity, leading to a cascade of biochemical events that affect cellular function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur. Studies have reported threshold effects, where the compound’s efficacy plateaus or decreases beyond a certain dosage . Additionally, high doses of this compound can lead to toxicity, affecting organ function and overall health in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to alterations in cellular metabolism, affecting energy production and biosynthesis . For example, this compound has been shown to inhibit hydrolase enzymes, leading to changes in the breakdown and synthesis of key metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported through cellular membranes via specific transporters and binding proteins. Once inside the cell, it can localize to various compartments, influencing its accumulation and activity . The distribution of this compound within tissues also affects its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence energy production and metabolic processes . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

5-tert-butyl-1,3-oxazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)6-5(7(12)11-9)10-4-13-6/h4H,9H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUORJRQFRIWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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